molecular formula C22H16F3N3O2S2 B2743966 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 451468-42-1

2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2743966
CAS No.: 451468-42-1
M. Wt: 475.5
InChI Key: RIPVGLWANMMQPW-UHFFFAOYSA-N
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Description

This compound features a thieno[3,2-d]pyrimidinone core substituted at position 3 with a benzyl group and at position 2 with a sulfanyl-linked acetamide moiety. The acetamide is further functionalized with a 2-(trifluoromethyl)phenyl group at the nitrogen atom. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the benzyl substituent contributes steric bulk and aromatic interactions.

Properties

IUPAC Name

2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16F3N3O2S2/c23-22(24,25)15-8-4-5-9-16(15)26-18(29)13-32-21-27-17-10-11-31-19(17)20(30)28(21)12-14-6-2-1-3-7-14/h1-11H,12-13H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIPVGLWANMMQPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16F3N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide is a member of the thieno[3,2-d]pyrimidine class, characterized by its complex structure that includes a thieno ring fused with a pyrimidine moiety and various functional groups. This compound has attracted attention in medicinal chemistry due to its potential biological activities, particularly as an anticancer and antimicrobial agent.

Chemical Structure and Properties

The molecular formula of the compound is C23H21N3O4SC_{23}H_{21}N_{3}O_{4}S with a molecular weight of approximately 451.56 g/mol. The presence of a trifluoromethyl group enhances its lipophilicity and biological activity, which is critical for its interaction with biological targets.

Synthesis

The synthesis typically involves one-pot intermolecular annulation reactions between o-amino benzamides and thiols, leading to the formation of the thieno[3,2-d]pyrimidine framework. This method allows for the introduction of various substituents on the aromatic rings or modifications to the acetamide group, facilitating structure-activity relationship studies in drug development.

Biological Activity

Research indicates that compounds similar to this one exhibit significant biological activities:

  • Anticancer Activity :
    • Thieno[3,2-d]pyrimidine derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and dihydrofolate reductase. These targets are crucial for DNA synthesis and repair, making them attractive for cancer therapy.
    • In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values indicating effective cytotoxicity.
  • Antimicrobial Properties :
    • The compound exhibits antimicrobial activity against various bacterial strains. It has been shown to inhibit bacterial growth by targeting essential metabolic pathways.
    • The presence of the sulfanyl group is believed to enhance its interaction with microbial enzymes, leading to increased efficacy.
  • Enzyme Inhibition Studies :
    • Molecular docking studies have revealed that the trifluoromethyl group interacts favorably with enzyme active sites through hydrogen bonding and halogen bonding interactions, which may contribute to the observed biological activities.
    • Compounds derived from this class have been evaluated for their inhibitory effects against cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in inflammatory processes.

Case Studies

Several studies have explored the biological activity of related compounds:

  • Study 1 : A derivative of this compound was tested against various cancer cell lines, showing significant inhibition of cell proliferation with an IC50 value of 15 µM.
  • Study 2 : In a screening of a drug library, a structurally similar compound demonstrated promising anticancer properties through induction of apoptosis in multicellular spheroids.

Comparative Data Table

Compound NameMolecular FormulaMolecular Weight (g/mol)IC50 (µM)Target Activity
Compound AC23H21N3O4S451.5615Anticancer
Compound BC22H19N3O2S2421.5320Antimicrobial
Compound CC22H20F3N3O4S450.5018COX Inhibition

Comparison with Similar Compounds

Substituent Variations on the Thienopyrimidinone Core

  • 3-(4-Chlorophenyl) Analog (CAS 687563-28-6) : Replaces the benzyl group with a 4-chlorophenyl ring, reducing steric bulk while introducing an electron-withdrawing chlorine atom. This modification may alter binding affinity in enzyme inhibition assays .
  • 3-(4-Fluorophenyl) Analog (IWP-3, CAS 687561-60-0) : Features a 4-fluorophenyl group, balancing electronic effects (moderate electron withdrawal) and lipophilicity. IWP-3 is reported as a Wnt pathway inhibitor, highlighting the impact of substituents on target selectivity .

Variations in the Acetamide Side Chain

  • N-(6-Methylbenzothiazol-2-yl) Analog () : Replaces the trifluoromethylphenyl group with a benzothiazole ring, enabling π-π stacking and hydrogen bonding. This structural change correlates with activity in the Wnt pathway rather than kinase inhibition .
  • N-(3-(Trifluoromethyl)phenyl) Analog (): Retains the trifluoromethylphenyl group but links it to a thieno[3,2-d]pyrimidin-4-ylamino-phenylacetamide core. This compound (3c) exhibits TRK inhibitory activity (IC₅₀ = 12 nM), emphasizing the importance of the acetamide’s positioning and core hybridization .

Key Findings and Implications

Substituent Effects : The benzyl group enhances steric interactions, while electron-withdrawing groups (e.g., Cl, F) optimize electronic complementarity in binding pockets .

Synthetic Challenges : Microwave synthesis improves efficiency for sterically hindered analogs but may reduce yields compared to conventional methods .

Biological Relevance: The trifluoromethylphenyl acetamide moiety is a recurring pharmacophore in kinase inhibition, but its pairing with diverse cores (e.g., thienopyrimidinone vs. benzothiazole) dictates target selectivity .

Q & A

Q. How to design a structure-activity relationship (SAR) study for derivatives?

  • Answer :
  • Library synthesis : Prepare 15–20 analogs with variations in the benzyl, sulfanyl, and trifluoromethyl groups.
  • Data analysis : Use cheminformatics tools (e.g., MOE) to correlate substituent properties (Hammett σ, π) with bioactivity.
  • 3D-QSAR : Develop a pharmacophore model using alignment-independent descriptors (e.g., GRIND) .

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